Yoduro de trimetil-D9-sulfonio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

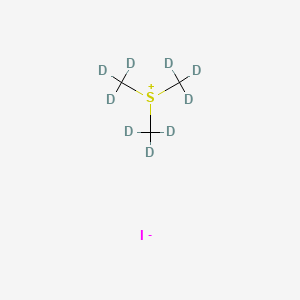

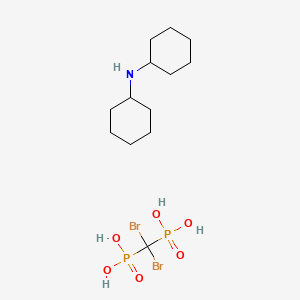

Trimethyl-D9-sulfonium iodide is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of trimethylsulfonium iodide, where the hydrogen atoms are replaced with deuterium (D9), making it useful in nuclear magnetic resonance (NMR) studies and other analytical techniques .

Aplicaciones Científicas De Investigación

Trimethyl-D9-sulfonium iodide is widely used in scientific research due to its unique properties:

NMR Studies: The deuterium atoms make it an excellent internal standard for NMR spectroscopy, providing accurate and reliable data.

Analytical Chemistry: Used as a reference material in mass spectrometry and other analytical techniques.

Biological Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.

Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications

Mecanismo De Acción

Target of Action

Trimethyl-D9-sulfonium iodide primarily targets carbonyl compounds , specifically ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

Trimethyl-D9-sulfonium iodide interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction begins with the deprotonation of sulfonium halides with strong bases to generate ylides . The ylide then acts as a nucleophile, attacking the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of Trimethyl-D9-sulfonium iodide with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, serving as versatile intermediates in organic synthesis .

Result of Action

The primary result of Trimethyl-D9-sulfonium iodide’s action is the formation of epoxides from carbonyl compounds . Epoxides are valuable in organic synthesis due to their ability to undergo a variety of reactions, leading to the formation of a wide range of products.

Action Environment

The action of Trimethyl-D9-sulfonium iodide can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide that initiates the Corey-Chaykovsky Reaction . Additionally, the reaction’s efficiency can be affected by the solvent used, the temperature, and the presence of other substances that can react with the ylide or the carbonyl compound .

Análisis Bioquímico

Biochemical Properties

Trimethyl-D9-sulfonium iodide is known to play a role in biochemical reactions. It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This compound is used as a methylene-transfer reagent, and is used to prepare epoxides

Molecular Mechanism

Trimethyl-D9-sulfonium iodide exerts its effects at the molecular level through its conversion to dimethyloxosulfonium methylide . This compound can react with the carbonyl group of ketones to form epoxides

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethyl-D9-sulfonium iodide can be synthesized by reacting trimethylsulfonium iodide with deuterated methyl iodide (CD3I). The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The reaction is as follows:

(CD3)2S+CD3I→[(CD3)3S]+I−

Industrial Production Methods: In industrial settings, the production of trimethyl-D9-sulfonium iodide involves large-scale reactions under controlled conditions. The use of deuterated reagents ensures the incorporation of deuterium atoms, which is crucial for its application in NMR studies .

Análisis De Reacciones Químicas

Types of Reactions: Trimethyl-D9-sulfonium iodide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions (OH^-), cyanide ions (CN^-), and thiolate ions (RS^-).

Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Major Products:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Substituted Sulfonium Compounds: Formed through nucleophilic substitution reactions.

Comparación Con Compuestos Similares

- Trimethylsulfonium iodide

- Trimethylsulfoxonium iodide

- Dimethylsulfonium methylide

Uniqueness: Trimethyl-D9-sulfonium iodide is unique due to the presence of deuterium atoms, which enhance its utility in NMR studies and other analytical applications. The deuterium labeling provides distinct advantages in tracing and studying complex chemical and biological processes .

Propiedades

IUPAC Name |

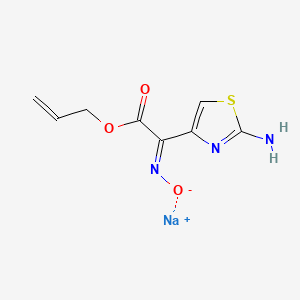

tris(trideuteriomethyl)sulfanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJYIHQDILEQNR-KYRNGWDOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)